molecular formula C10H18N2O3 B12117890 (4-Acetylamino-cyclohexylamino)-acetic acid

(4-Acetylamino-cyclohexylamino)-acetic acid

Cat. No.: B12117890
M. Wt: 214.26 g/mol
InChI Key: WYDNDXIUKFAMMJ-UHFFFAOYSA-N
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Description

(4-Acetylamino-cyclohexylamino)-acetic acid is an organic compound with a complex structure that includes both acetylamino and cyclohexylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylamino-cyclohexylamino)-acetic acid typically involves the reaction of cyclohexylamine with acetic anhydride to form an intermediate, which is then reacted with glycine to produce the final compound. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Acetylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Acetylamino-cyclohexylamino)-acetic acid is used as a building block for synthesizing more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions or as a precursor for biologically active molecules.

Medicine

Pharmaceutical applications include its use as a precursor for drug development. It may be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory or analgesic agents.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Acetylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and cyclohexylamino groups can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-amino-cyclohexyl-acetyl acid ethyl ester
  • Ethyl (3R,4R,5S)-4- [acetyl (tert-butyl)amino]-5- [bis (prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

Uniqueness

(4-Acetylamino-cyclohexylamino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

2-[(4-acetamidocyclohexyl)amino]acetic acid

InChI

InChI=1S/C10H18N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h8-9,11H,2-6H2,1H3,(H,12,13)(H,14,15)

InChI Key

WYDNDXIUKFAMMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)NCC(=O)O

Origin of Product

United States

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